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Compound of Interest

Compound Name: Vinyl hexanoate

Cat. No.: B1346608 Get Quote

Spectral Data Interpretation of Vinyl Hexanoate:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for vinyl
hexanoate, a key chemical intermediate. The interpretation of its Proton Nuclear Magnetic

Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform

Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) data is

detailed herein. This document serves as a valuable resource for the structural elucidation and

quality control of vinyl hexanoate in research and development settings.

Spectroscopic Data Summary
The spectral data for vinyl hexanoate is summarized in the following tables, providing a clear

and concise reference for its key identifying features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for Vinyl Hexanoate (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.27 dd 1H =CH-O

4.86 dd 1H H₂C= (trans to O)

4.55 dd 1H H₂C= (cis to O)

2.37 t 2H -C(=O)-CH₂-

1.66 p 2H -C(=O)-CH₂-CH₂-

1.33 m 4H -CH₂-CH₂-CH₃

0.91 t 3H -CH₃

dd = doublet of doublets, t = triplet, p = pentet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for Vinyl Hexanoate

Chemical Shift (δ) ppm Carbon Assignment

172.5 -C=O

141.2 =CH-O

97.6 H₂C=

34.2 -C(=O)-CH₂-

31.3 -CH₂-

24.5 -CH₂-

22.3 -CH₂-

13.9 -CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Table 3: Characteristic FT-IR Absorption Bands for Vinyl Hexanoate

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium =C-H stretch (vinyl)

2958, 2872 Strong C-H stretch (aliphatic)

1765 Strong C=O stretch (ester)

1647 Medium C=C stretch (vinyl)

1140 Strong C-O stretch (ester)

945, 875 Strong =C-H bend (vinyl out-of-plane)

Electron Ionization-Mass Spectrometry (EI-MS)
Table 4: Key Mass Spectrometry Fragments for Vinyl Hexanoate

m/z Relative Intensity (%) Proposed Fragment

142 < 5 [M]⁺ (Molecular Ion)

99 58.4 [M - C₂H₃O]⁺

71 37.6 [C₅H₁₁]⁺

43 100 [C₃H₇]⁺ or [C₂H₃O]⁺

Experimental Protocols
The following sections detail the standard operating procedures for the acquisition of the

spectral data presented.

NMR Spectroscopy (¹H and ¹³C)
A solution of vinyl hexanoate (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C

NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.1% tetramethylsilane (TMS) as an internal standard. The solution is filtered through a glass
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wool plug in a Pasteur pipette directly into a 5 mm NMR tube. The NMR tube is then placed in

the spectrometer's autosampler or manually inserted into the magnet.

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters

include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

For ¹³C NMR, a proton-decoupled experiment is conducted with a 45° pulse width, a relaxation

delay of 2-5 seconds, and the accumulation of 1024-4096 scans to achieve an adequate

signal-to-noise ratio. The resulting free induction decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are

referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy
A drop of neat vinyl hexanoate is placed on the surface of a clean, dry attenuated total

reflectance (ATR) crystal (e.g., diamond or zinc selenide). The sample is then clamped to

ensure good contact with the crystal surface. Alternatively, for transmission spectroscopy, a

drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr)

plates to form a thin film.

A background spectrum of the empty ATR crystal or the clean salt plates is first recorded.

Subsequently, the sample spectrum is acquired. The instrument is typically set to scan the mid-

infrared range (4000-400 cm⁻¹). A total of 16-32 scans are co-added at a resolution of 4 cm⁻¹

to generate the final spectrum. The background spectrum is automatically subtracted from the

sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Electron Ionization-Mass Spectrometry (EI-MS)
A dilute solution of vinyl hexanoate in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared. A small volume (typically 1 µL) of this solution is injected into a

gas chromatograph (GC) coupled to a mass spectrometer. The GC is equipped with a suitable

capillary column (e.g., a non-polar polydimethylsiloxane-based column) and is operated with a

temperature program to ensure the volatilization and separation of the analyte.

As vinyl hexanoate elutes from the GC column, it enters the ion source of the mass

spectrometer, which is maintained under a high vacuum. In the ion source, the molecules are

bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules

to ionize and fragment. The resulting positively charged ions are then accelerated into the
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mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio

(m/z). A detector records the abundance of each ion, generating a mass spectrum.

Spectral Interpretation and Structural Correlation
The following diagram illustrates the relationship between the different spectroscopic data and

the molecular structure of vinyl hexanoate.
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Vinyl Hexanoate Structure

Spectroscopic Data Interpretation
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To cite this document: BenchChem. [Spectral data interpretation for vinyl hexanoate (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346608#spectral-data-interpretation-for-vinyl-
hexanoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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